A Technical Guide to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7): Synthesis, Properties, and Biological Context
A Technical Guide to 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone (CAS No. 21222-61-7): Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific knowledge on 1-(2-aminobenzo[d]thiazol-6-yl)ethanone, a heterocyclic compound belonging to the 2-aminobenzothiazole class. This class of molecules has garnered significant interest in medicinal chemistry due to its versatile biological activities, particularly in the realm of oncology. This document consolidates available data on its synthesis, chemical properties, and the broader biological significance of the 2-aminobenzothiazole scaffold, with a focus on its potential as an anticancer agent.
Chemical and Physical Properties
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone, also known as SKA-24, is a solid compound with the following reported property:
| Property | Value | Reference |
| Melting Point | 248.1 °C | [1][2] |
Synthesis of 1-(2-Aminobenzo[d]thiazol-6-yl)ethanone
The synthesis of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone has been described via a Hugerschoff reaction.[2] This method involves the cyclization of a thiourea derivative in the presence of bromine. A general synthetic protocol is outlined below.
Experimental Protocol: General Method I for Synthesis [1]
-
Starting Materials: The synthesis starts with 4-aminoacetophenone, potassium thiocyanate, and liquid bromine.[1]
-
Reaction: 4-aminoacetophenone (14.8 mmol), potassium thiocyanate (52.0 mmol), and liquid bromine (16.3 mmol) are reacted.[1]
-
Isolation: The final product is isolated as a yellow solid.[1]
-
Yield: The reported yield for this synthesis is 95%.[1]
A generalized workflow for the synthesis is depicted below.
Biological Activity and Therapeutic Potential
While specific biological activity data for 1-(2-aminobenzo[d]thiazol-6-yl)ethanone itself is limited in the public domain, the 2-aminobenzothiazole scaffold is a well-established pharmacophore in drug discovery, particularly for anticancer agents.[3][4] Derivatives of this core structure have been shown to exhibit potent activity against a variety of cancer cell lines and molecular targets.
Anticancer Activity of 2-Aminobenzothiazole Derivatives:
Numerous studies have demonstrated the antiproliferative effects of 2-aminobenzothiazole derivatives against various human tumor cell lines.[3] For instance, certain pyrimidine-based 2-aminobenzothiazoles have shown noteworthy anticancer activities.[3] Some derivatives have been found to be more potent than the standard chemotherapeutic drug 5-fluorouracil.[3]
A study on 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives, which share a similar core structure, revealed potent anti-proliferative activity against HeLa cells, a human cervical cancer cell line.[5] The most promising compound from this series, designated H1, exhibited an IC50 value of 380 nM and demonstrated significant tumor growth inhibition in a HeLa xenograft model.[5] The mechanism of action for these derivatives was linked to the regulation of human papillomavirus (HPV) relevant cellular pathways, leading to cell cycle arrest at the G1 phase and a slight increase in apoptosis.[5]
Inhibition of Signaling Pathways:
Recent research has focused on elucidating the molecular mechanisms underlying the anticancer effects of 2-aminobenzothiazole derivatives. One study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives identified a compound (compound 45) with an IC50 of 0.44 μM against A549 lung cancer cells.[6][7][8] Mechanistic studies revealed that this compound induced G1-phase cell cycle arrest and promoted apoptosis by inhibiting the ALK/PI3K/AKT signaling pathway and disrupting the mitochondrial membrane potential.[6][7][8]
The PI3K/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The ability of 2-aminobenzothiazole derivatives to modulate this pathway highlights their therapeutic potential.
Antiproliferative Activity of Related Compounds:
The following table summarizes the in vitro antiproliferative activity of selected 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference |
| Compound 45 | A549 (Lung) | 0.44 | [6][7][8] |
| Lead Cpd 16h | A549 (Lung) | 8.27 ± 0.52 | [7][8] |
| Compound H1 | HeLa (Cervical) | 0.380 | [5] |
| Compound 13 | HCT116 (Colon) | 6.43 ± 0.72 | [4] |
| Compound 13 | A549 (Lung) | 9.62 ± 1.14 | [4] |
| Compound 13 | A375 (Melanoma) | 8.07 ± 1.36 | [4] |
| Compound 20 | HepG2 (Liver) | 9.99 | [4] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [4] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [4] |
| Compound 24 | C6 (Rat Glioma) | 4.63 ± 0.85 | [4] |
| Compound 24 | A549 (Lung) | 39.33 ± 4.04 | [4] |
Experimental Protocol: MTT Assay for Antiproliferation [7]
A common method to assess the antiproliferative activity of compounds is the MTT assay.
-
Cell Seeding: Human non-small cell lung cancer cell lines (e.g., A549, H1975, PC9) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the synthesized compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.
Conclusion and Future Directions
1-(2-Aminobenzo[d]thiazol-6-yl)ethanone is a member of the medicinally important 2-aminobenzothiazole class of compounds. While detailed biological studies on this specific molecule are not extensively published, the broader family of 2-aminobenzothiazole derivatives has demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation and survival, such as the ALK/PI3K/AKT pathway.
Future research should focus on the comprehensive biological evaluation of 1-(2-aminobenzo[d]thiazol-6-yl)ethanone to determine its specific anticancer properties and mechanism of action. Further derivatization of its structure could also lead to the discovery of novel and more potent therapeutic agents for the treatment of cancer and other diseases. The established synthetic route provides a solid foundation for the generation of analogs for structure-activity relationship (SAR) studies.
References
- 1. Naphtho[1,2-d]thiazol-2-ylamine (SKA-31), a New Activator of KCa2 and KCa3.1 Potassium Channels, Potentiates the Endothelium-Derived Hyperpolarizing Factor Response and Lowers Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
